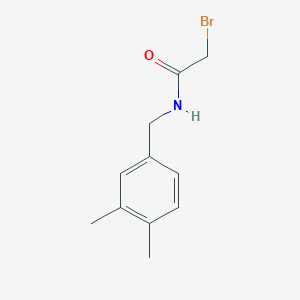

2-Bromo-n-(3,4-dimethylbenzyl)acetamide

Description

BenchChem offers high-quality 2-Bromo-n-(3,4-dimethylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-n-(3,4-dimethylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-[(3,4-dimethylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVVRSPIZNGEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-N-(3,4-dimethylbenzyl)acetamide Precursors

Executive Summary

Target Molecule: 2-Bromo-N-(3,4-dimethylbenzyl)acetamide

Chemical Class:

This technical guide details the synthetic pathway for 2-Bromo-N-(3,4-dimethylbenzyl)acetamide. The protocol focuses on a convergent synthesis strategy: the generation of the nucleophilic precursor (3,4-dimethylbenzylamine) followed by a controlled electrophilic coupling with bromoacetyl bromide via Schotten-Baumann conditions. Emphasis is placed on controlling the exothermic nature of the acyl substitution to prevent polymerization and ensuring the safe handling of lachrymatory intermediates.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached through a disconnection at the amide bond. This reveals two critical precursors:

-

The Nucleophile: 3,4-Dimethylbenzylamine (Primary Amine).

-

The Electrophile: Bromoacetyl bromide (Acyl Halide).

Strategic Considerations

-

Chemomimesis: The 3,4-dimethylbenzyl moiety acts as a lipophilic anchor, often mimicking phenylalanine derivatives in receptor binding.

-

Warhead Reactivity: The

-bromoacetamide group is a "soft" electrophile, highly reactive toward cysteine thiols in biological assays. This requires the final coupling step to be performed under strictly anhydrous and temperature-controlled conditions to prevent premature hydrolysis or self-alkylation.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergence of the amine and acyl halide precursors.

Part 2: Synthesis of Precursor A (3,4-Dimethylbenzylamine)

While 3,4-dimethylbenzylamine is commercially available, in-house synthesis is often required for isotopic labeling or cost optimization. The most robust route is the Reductive Amination of 3,4-dimethylbenzaldehyde.

Mechanism

The aldehyde condenses with ammonia (or a source like ammonium acetate) to form an imine intermediate, which is selectively reduced in situ to the amine.

Protocol: Reductive Amination

Reagents: 3,4-Dimethylbenzaldehyde (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaCNBH

-

Imine Formation:

-

Dissolve 3,4-dimethylbenzaldehyde (10 mmol) in Methanol (30 mL).

-

Add Ammonium Acetate (100 mmol) in one portion.

-

Stir at room temperature (25°C) for 1 hour under inert atmosphere (

). Note: The solution may turn slightly hazy.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Carefully add NaCNBH

(7 mmol) portion-wise. Caution: Evolution of HCN gas is possible if acid is present; ensure basic pH or use a scrubber. -

Allow the reaction to warm to RT and stir for 12–16 hours.

-

-

Workup:

-

Quench with 1M NaOH (pH > 10) to decompose boron complexes.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with Brine, dry over anhydrous Na

SO

-

-

Purification:

-

The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via Kugelrohr distillation or convert to the HCl salt for recrystallization.

-

Part 3: Core Synthesis (The Coupling Reaction)

This is the critical step. The reaction between the amine and bromoacetyl bromide is highly exothermic. The use of a non-nucleophilic base (Triethylamine or DIPEA) is essential to scavenge the HBr byproduct without reacting with the acyl halide.

Reaction Workflow

Reagents:

-

3,4-Dimethylbenzylamine (1.0 eq)

-

Bromoacetyl Bromide (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

1. Preparation (0 – 15 mins)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

-

Solvation: Dissolve 3,4-dimethylbenzylamine (10 mmol, ~1.35 g) and TEA (12 mmol, 1.67 mL) in anhydrous DCM (50 mL).

-

Cooling: Submerge the flask in an ice/NaCl bath to reach -5°C to 0°C. Critical: Lower temperatures favor mono-acylation and prevent displacement of the bromine atom.

2. Acylation (15 – 60 mins)

-

Addition: Dissolve Bromoacetyl bromide (11 mmol, 0.96 mL) in DCM (10 mL) and transfer to the addition funnel.

-

Execution: Add the acid bromide solution dropwise over 30 minutes.

-

Observation: White precipitate (TEA·HBr salts) will form immediately.

-

-

Completion: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

3. Workup & Isolation

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL). Why: This removes unreacted amine and TEA.

-

Separation: Separate the organic layer.[1]

-

Washes:

-

Wash with Sat. NaHCO

(50 mL) to remove residual acid. -

Wash with Brine (50 mL).

-

-

Drying: Dry over MgSO

, filter, and concentrate under reduced pressure (keep bath < 40°C to prevent degradation).

Workflow Diagram

Figure 2: Operational workflow for the Schotten-Baumann coupling reaction.

Part 4: Purification & Characterization

The crude product often appears as an off-white solid or viscous oil.

Recrystallization Protocol

For high-purity applications (biological assays), recrystallization is preferred over column chromatography to avoid decomposition on silica.

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (~50°C).

-

Slowly add Hexanes dropwise until persistent turbidity is observed.

-

Cool slowly to RT, then to 4°C.

-

Filter the white crystalline solid and wash with cold Hexanes.

Analytical Data (Expected)

| Parameter | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85–90°C (Typical for N-benzyl-alpha-bromoacetamides) |

| MS (ESI) | [M+H] |

Part 5: Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator, Skin Sensitizer.

-

Lachrymatory Warning: Bromoacetyl bromide and the final product are potent lachrymators (tear gas agents). All operations must be conducted in a functioning fume hood.

-

Skin Contact: These compounds can cause severe chemical burns that may not be immediately painful. Double-gloving (Nitrile over Latex) is recommended.

-

Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

-

BenchChem. (2025).[2] 2-Bromoacetamide synthesis and purification methods. Retrieved from

-

Thermo Fisher Scientific. (2010).[3] Safety Data Sheet: 2-Bromoacetamide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66888, 3,4-Dimethylbenzylamine. Retrieved from

-

Wiley-VCH. (2010). General procedure for the synthesis of ω-bromoacylamides. Supporting Information. Retrieved from

-

Organic Syntheses. (1952). N-Bromoacetamide.[4][3][5][6] Org. Synth. 1952, 32, 20. Retrieved from

Sources

2-Bromo-n-(3,4-dimethylbenzyl)acetamide molecular weight and formula

The following is an in-depth technical guide for 2-Bromo-N-(3,4-dimethylbenzyl)acetamide , designed for researchers and drug development professionals.

Chemical Identity & Core Data

2-Bromo-N-(3,4-dimethylbenzyl)acetamide is a specialized

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-N-[(3,4-dimethylphenyl)methyl]acetamide | Systematic naming |

| Molecular Formula | Confirmed by stoichiometry | |

| Molecular Weight | 256.14 g/mol | Monoisotopic mass: ~255.0259 |

| CAS Number | Not Widely Assigned (N/A) | Often synthesized in situ or custom-ordered; analog to CAS 2945-03-1 (unsubstituted benzyl) |

| SMILES | CC1=C(C)C=C(CNC(=O)CBr)C=C1 | Canonical representation |

| InChI Key | Calculated from structure | Unique identifier for database integration |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Electrophilic Warhead: The

-bromoacetyl group ( -

Linker: The amide bond provides rigidity and hydrogen-bonding capability (H-bond donor/acceptor).

-

Lipophilic Tail: The 3,4-dimethylbenzyl group adds significant hydrophobic bulk, enhancing interaction with hydrophobic pockets in protein targets (e.g., kinases, GPCRs).

Synthesis & Production Protocol

Causality & Logic: The synthesis utilizes a Schotten-Baumann type acylation. The high reactivity of bromoacetyl bromide requires strict temperature control (

Reaction Pathway

The following DOT diagram illustrates the stepwise synthesis from commercially available precursors.

Figure 1: Synthetic pathway for 2-Bromo-N-(3,4-dimethylbenzyl)acetamide via acyl substitution.

Experimental Procedure (Self-Validating Protocol)

Reagents:

-

3,4-Dimethylbenzylamine (1.0 equiv)

-

Bromoacetyl bromide (1.1 equiv)

-

Triethylamine (

) or DIPEA (1.2 equiv) -

Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3,4-dimethylbenzylamine dissolved in anhydrous DCM (

concentration). -

Base Addition: Add

and cool the solution to -

Acylation: Dropwise add bromoacetyl bromide (diluted in DCM) over 30 minutes. Observation: White precipitate (

) will form immediately. -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -

Validation (TLC): Check consumption of amine (ninhydrin stain) and appearance of UV-active product (

typically higher than amine). -

Workup: Wash with

HCl (to remove unreacted amine), then sat. -

Purification: Recrystallize from Hexane/EtOAc if solid, or flash chromatography (0-30% EtOAc in Hexanes).

Physical & Chemical Properties

Since specific experimental data for the 3,4-dimethyl analog is scarce in public databases, the following values are calculated estimates based on structure-activity relationship (SAR) data of the verified

| Property | Estimated Value | Significance |

| Physical State | White to Off-white Solid | Typical for aryl acetamides. |

| Melting Point | Higher than unsubstituted benzyl analog ( | |

| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility; requires organic co-solvent for biological assays. |

| LogP (Octanol/Water) | ~2.2 - 2.5 | Moderate lipophilicity; good membrane permeability. |

| Reactivity | High (Electrophilic) | Susceptible to |

Applications in Drug Discovery

This compound functions as a versatile "warhead" and scaffold.[2]

Covalent Inhibition (Targeted Cysteine Modification)

The

-

Mechanism:

-

Utility: Used in "tethering" screens to find binding sites or to convert reversible ligands into irreversible inhibitors.

Fragment-Based Drug Discovery (FBDD)

The 3,4-dimethylbenzyl amine motif is a "privileged structure" found in various GPCR ligands and kinase inhibitors. This bromide derivative allows researchers to:

-

Link Fragments: React with amines to form glycine derivatives.

-

Cyclize: React with amidines or thioamides to form heterocycles (e.g., imidazoles, thiazoles).

Reactivity Profile Diagram

The following diagram details how this molecule serves as a hub for diverse chemical transformations.

Figure 2: Divergent synthesis applications of the title compound.

Safety & Handling (HSE)

Warning:

-

Hazards: Skin irritant, serious eye damage, and potential skin sensitizer (allergic contact dermatitis).

-

Storage: Store at

under inert gas ( -

Decontamination: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before disposal.

References

-

PubChem Compound Summary. 2-Bromo-N-benzylacetamide (Analog Reference). National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. N-Bromoacetamide and derivatives. Org.[3][4][5] Synth. 1951, 31, 17. Available at: [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide, a compound of interest in synthetic chemistry and drug development. In the absence of extensive published solubility data for this specific molecule, this document offers a predictive analysis based on fundamental chemical principles, including molecular polarity and the "like dissolves like" concept.[1][2][3][4] Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents is presented. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize 2-Bromo-n-(3,4-dimethylbenzyl)acetamide in their work.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. In drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. For synthetic chemists, understanding the solubility of a reagent is paramount for reaction optimization, purification, and crystallization processes.[1]

2-Bromo-n-(3,4-dimethylbenzyl)acetamide is a substituted acetamide containing a bromine atom and a dimethylbenzyl group. Its structure suggests a molecule with moderate polarity, influencing its interactions with various solvents. The presence of both a polar amide group and a nonpolar substituted aromatic ring makes its solubility behavior nuanced and dependent on the specific characteristics of the solvent.

Predictive Analysis of Solubility

Based on the principle of "like dissolves like," substances with similar polarities tend to be soluble in one another.[1][2][3][5] The polarity of a solvent is a key determinant of its ability to dissolve a given solute.[6] We can predict the solubility of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide by analyzing its structural features and comparing them to the properties of common organic solvents.

Molecular Structure of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide:

-

Polar Moieties: The amide group (-C(=O)NH-) is polar and capable of hydrogen bonding. The bromine atom also contributes to the molecule's polarity.

-

Nonpolar Moieties: The benzyl group with two methyl substituents is nonpolar.

This combination suggests that 2-Bromo-n-(3,4-dimethylbenzyl)acetamide will exhibit good solubility in solvents of intermediate polarity and may have limited solubility in highly polar or very nonpolar solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a predictive summary of the solubility of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide in a range of organic solvents, categorized by their polarity. It is crucial to note that these are predicted solubilities and should be confirmed experimentally.

| Solvent Classification | Solvent Examples | Predicted Solubility of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar hydrocarbon chains of these solvents will interact favorably with the dimethylbenzyl group, but poorly with the polar amide moiety.[2][5] |

| Slightly Polar | Diethyl Ether, Dichloromethane | Moderate to High | These solvents offer a balance of nonpolar and polar characteristics, making them likely to effectively solvate both parts of the molecule. |

| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF), Acetone | High | These solvents have sufficient polarity to interact with the amide group while also being able to solvate the nonpolar aromatic ring. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the polar amide group. Their aprotic nature prevents interference with potential hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | While the amide group can hydrogen bond with these solvents, the large nonpolar benzyl group will likely limit overall solubility, particularly in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide.

Materials and Equipment

-

2-Bromo-n-(3,4-dimethylbenzyl)acetamide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is crucial to prevent artificially high concentration measurements.

-

-

Quantitative Analysis:

-

Prepare a series of dilutions of the filtered saturated solution with the respective solvent.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a method that provides a well-resolved peak for 2-Bromo-n-(3,4-dimethylbenzyl)acetamide. Create a calibration curve using standard solutions of known concentrations.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λ_max) for the compound in each solvent. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations.

-

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide in each solvent, typically expressed in mg/mL or mol/L.

-

Conclusion

References

- Fiveable. (2025, August 15). Like Dissolves Like Definition.

- Anonymous. (2022, October 13). Comparison of the polarity of organic solvents.

- Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.

- Anonymous. (2024, September 24). Solubility test for Organic Compounds.

- The Fountain Magazine. (2016, January 15). Like Dissolves Like.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Comparison of the polarity of organic solvents_ [uhplcslab.com]

Technical Guide: Synthesis & Reaction Mechanism of 2-Bromo-N-(3,4-dimethylbenzyl)acetamide

Executive Summary

This technical guide details the synthesis of 2-Bromo-N-(3,4-dimethylbenzyl)acetamide , a functionalized

The synthesis follows a Nucleophilic Acyl Substitution pathway using 3,4-dimethylbenzylamine and bromoacetyl bromide. This guide prioritizes process safety and impurity control, specifically mitigating the risk of

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data

| Property | Value | Note |

| IUPAC Name | 2-Bromo-N-[(3,4-dimethylphenyl)methyl]acetamide | |

| Molecular Formula | ||

| Molecular Weight | 256.14 g/mol | |

| Reactive Motif | Electrophilic trap for thiols/amines | |

| Physical State | Solid (White to off-white crystals) | Upon purification |

Retrosynthesis

The most efficient disconnection is at the amide bond. The acyl halide (bromoacetyl bromide) provides the electrophilic carbonyl, while the benzylamine acts as the nucleophile.

-

Precursor A: 3,4-Dimethylbenzylamine (Nucleophile)

-

Precursor B: Bromoacetyl bromide (Electrophile)[1]

-

Reagent: Non-nucleophilic base (Triethylamine or DIPEA) to scavenge HBr.

Core Reaction Mechanism

The formation of the amide bond proceeds via an Addition-Elimination mechanism. It is critical to distinguish between the two electrophilic sites on bromoacetyl bromide: the carbonyl carbon (hard electrophile) and the

Mechanistic Steps[1][3][4][5][6][7]

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of bromoacetyl bromide.

-

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion (a good leaving group).

-

Deprotonation: The auxiliary base (TEA) deprotonates the ammonium species to generate the neutral amide and insoluble HBr salt.

Visualization: Reaction Pathway

Caption: Step-wise addition-elimination mechanism converting the amine and acid bromide into the target

Experimental Protocol

Safety Warning: Bromoacetyl bromide is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood. The product is a potential skin sensitizer and alkylating agent.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3,4-Dimethylbenzylamine | 1.0 | Limiting Reagent |

| Bromoacetyl Bromide | 1.1 - 1.2 | Acylating Agent (Slight excess ensures conversion) |

| Triethylamine (TEA) | 1.2 - 1.5 | Base (Scavenges HBr) |

| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M concentration) |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask under nitrogen atmosphere.

-

Solvation: Dissolve 3,4-dimethylbenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature prevents side reactions.

-

Addition: Add Bromoacetyl bromide (1.1 equiv) dropwise (neat or as a solution in DCM) over 30 minutes.

-

Note: Maintain internal temperature below 5°C. Rapid addition causes exotherms that promote impurities.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Separate layers.[2] Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Workflow Diagram

Caption: Operational workflow for the synthesis, emphasizing temperature control during the electrophile addition.

Process Optimization & Troubleshooting (E-E-A-T)

Controlling Side Reactions (Dimerization)

A common failure mode in this synthesis is the formation of the dimer impurity .

-

Cause: If the reaction is too hot or the addition is too fast, the unreacted amine (nucleophile) can attack the

-carbon of the formed product (an alkyl bromide) via an -

Solution:

-

Temperature: strictly

during addition. -

Order of Addition: Always add the Acid Bromide to the Amine. (Note: While inverse addition—Amine to Acid Bromide—theoretically keeps Amine concentration low, it risks di-acylation. The protocol above is standard, provided temperature is controlled).

-

Solvent Selection[3][5]

-

DCM (Dichloromethane): Preferred. It solubilizes the reactants well but precipitates the triethylamine hydrobromide salt, driving the reaction forward.

-

THF: Acceptable, but ensure it is peroxide-free.

-

Avoid: Alcohols (will react with acid bromide) or water (hydrolysis).

Analytical Validation

-

1H NMR (CDCl3): Look for the singlet at ~3.9–4.0 ppm corresponding to the

protons. The benzylic -

Mass Spec: Characteristic isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks).

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).[3]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis).

-

Organic Syntheses. (1954). N-Bromoacetamide.[2][4] Org. Synth. 1954, 34, 8. [Link] (Foundational chemistry for bromoacetamides).

-

PubChem. (2025).[5] 2-Bromo-N-(2,6-dimethylphenyl)acetamide (Analogous Compound Data). [Link] (Safety and physical property analogies).

Sources

Methodological & Application

experimental setup for nucleophilic substitution on 2-Bromo-n-(3,4-dimethylbenzyl)acetamide

Application Note & Protocol

Topic: A Robust and Validated Protocol for the Nucleophilic Substitution on 2-Bromo-N-(3,4-dimethylbenzyl)acetamide

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction and Scientific Context

α-Haloacetamides are highly valuable synthons in organic chemistry, serving as versatile precursors for a wide array of functionalized molecules.[1] Their utility stems from the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the halogen, making it an excellent substrate for nucleophilic substitution reactions.[2] Specifically, the substitution of the α-bromo group on scaffolds like 2-Bromo-N-(3,4-dimethylbenzyl)acetamide provides a direct and efficient route to synthesize α-amino, α-alkoxy, and α-thioether acetamides. These products are prevalent motifs in pharmacologically active compounds and are crucial intermediates in drug development pipelines.

This application note provides a detailed, field-proven protocol for conducting a nucleophilic substitution reaction on 2-Bromo-N-(3,4-dimethylbenzyl)acetamide. We will use a representative secondary amine, diethylamine, as the nucleophile to exemplify the synthesis of an α-amino acetamide derivative. The principles and methodologies described herein are broadly applicable to a range of N-, O-, and S-centered nucleophiles. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Mechanistic Rationale: The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (backside attack).[4][5]

Key Mechanistic Considerations:

-

Substrate: The primary α-carbon in 2-bromo-N-(3,4-dimethylbenzyl)acetamide is sterically unhindered, favoring the SN2 pathway over the SN1 pathway, which proceeds through a carbocation intermediate.[5]

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), and is therefore stable in solution upon displacement.[6]

-

Nucleophile: The strength of the nucleophile directly influences the reaction rate.[6] Amines, being reasonably strong nucleophiles, are well-suited for this transformation.

-

Solvent: A polar aprotic solvent, such as acetonitrile, is chosen to solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile anion (or the lone pair of a neutral nucleophile) highly reactive and minimally solvated.[4]

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is included as an acid scavenger. It neutralizes the HBr that is formally generated during the reaction when using a neutral amine nucleophile, preventing the protonation and deactivation of the amine nucleophile.[1][7]

Mandatory Safety and Handling Protocols

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

2-Bromo-N-(3,4-dimethylbenzyl)acetamide: α-Bromoacetamides are lachrymators and skin irritants. Avoid inhalation of dust and direct contact with skin and eyes.[8][9] In case of contact, wash the affected area immediately with copious amounts of water.[10]

-

Diethylamine: A volatile, flammable, and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.

-

Acetonitrile: A flammable liquid and is toxic if inhaled or absorbed through the skin.

-

Waste Disposal: All organic and halogenated waste must be collected in designated, properly labeled containers for hazardous waste disposal.

Detailed Experimental Protocol: Synthesis of 2-(Diethylamino)-N-(3,4-dimethylbenzyl)acetamide

This protocol details a representative SN2 reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Bromo-N-(3,4-dimethylbenzyl)acetamide | >98% Purity | N/A |

| Diethylamine | ≥99.5% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Fisher Scientific |

| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc), ACS Grade | ≥99.5% | VWR Chemicals |

| Hexanes, ACS Grade | Mixture of isomers | VWR Chemicals |

| Deionized Water (H₂O) | Type II | In-house |

| Brine (Saturated NaCl solution) | N/A | In-house prep. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, granular | Fisher Scientific |

| Silica Gel for Flash Chromatography | 60 Å, 230-400 mesh | MilliporeSigma |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-N-(3,4-dimethylbenzyl)acetamide (1.0 eq, e.g., 2.56 g, 10.0 mmol).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol) to the flask. Add 40 mL of anhydrous acetonitrile.

-

Initiation of Reaction: Begin stirring the suspension. Add diethylamine (1.5 eq, 1.56 mL, 15.0 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction Conditions: Affix a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled heating mantle. Let the reaction proceed for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]

-

Eluent: 30% Ethyl Acetate in Hexanes.

-

Procedure: Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. Visualize under UV light (254 nm).

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and dilute with 100 mL of ethyl acetate and 100 mL of deionized water.

-

Separate the layers. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.[12]

-

Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-(Diethylamino)-N-(3,4-dimethylbenzyl)acetamide as a pure compound.

-

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product characterization.

Caption: Experimental workflow from preparation to characterization.

Analytical Characterization and Expected Results

Proper characterization is crucial for validating the identity and purity of the synthesized product. A combination of spectroscopic techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like CDCl₃, the spectrum of the product, 2-(Diethylamino)-N-(3,4-dimethylbenzyl)acetamide, is expected to show:

-

Disappearance of the singlet for the -CH₂ -Br protons of the starting material (typically ~3.9-4.1 ppm).

-

Appearance of a new singlet for the -CH₂ -N- protons (typically ~3.0-3.3 ppm).

-

A quartet and a triplet corresponding to the ethyl groups of the diethylamino moiety.

-

Signals for the 3,4-dimethylbenzyl group, including two methyl singlets, aromatic protons, and the -CH₂ -NH- doublet.

-

A broad signal for the amide N-H proton.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the number of unique carbon environments, including the appearance of new signals for the diethylamino group and a shift in the α-carbon signal.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product (C₁₅H₂₄N₂O, MW = 248.37 g/mol ).

-

IR (Infrared Spectroscopy): The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.[13]

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated nucleophile (protonated).3. Impure or wet reagents/solvent. | 1. Extend reaction time and monitor by TLC. Increase temperature slightly if necessary.2. Ensure at least 2 equivalents of base are used.3. Use anhydrous solvent and high-purity reagents. |

| Multiple Products on TLC | 1. Over-alkylation (for primary amines).2. Elimination side-reaction (E2).3. Amide hydrolysis. | 1. Use a larger excess of the primary amine nucleophile.2. Use a non-hindered base (like K₂CO₃) and avoid excessively high temperatures.3. Ensure anhydrous conditions and perform a non-aqueous work-up if necessary. |

| Difficult Purification | Product and starting material have similar Rf values. | Optimize the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol) or use a shallower gradient. |

Conclusion

This application note provides a comprehensive and validated framework for the successful execution of nucleophilic substitution on 2-Bromo-N-(3,4-dimethylbenzyl)acetamide. By understanding the underlying SN2 mechanism and adhering to the detailed protocol, researchers can reliably synthesize a variety of α-substituted acetamide derivatives. The described methods for reaction monitoring, work-up, purification, and characterization establish a self-validating system, ensuring the generation of high-purity materials essential for research and drug development applications.

References

-

Bartleby. (n.d.). Synthesis Of N-Benzylacetamide Lab Report. Retrieved from [Link]

-

Huebner, A., & Korn, M. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Retrieved from [Link]

-

Śmiszek-Lindert, W., & Kusz, J. (2007). N-benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, E63, o3713. Retrieved from [Link]

- Unknown Author. (n.d.). Nucleophilic Substitution Reactions. Retrieved from a personal or university course website.

- Unknown Author. (n.d.). Nucleophilic Substitution Reactions.

-

Mancilla, T., Zamudio-Rivera, L. S., Carrillo, L., Beltrán, H. I., & Farfán, N. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47. Retrieved from [Link]

-

Scribd. (n.d.). Nucleophilic Substitution of α-Bromo Acids. Retrieved from [Link]

-

UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from [Link]

-

Nature. (2024, December 30). Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. Retrieved from [Link]

-

ResearchGate. (2014, April). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Retrieved from [Link]

-

D'Auria, M., & Racioppi, R. (2019). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 8(7), 846-873. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). N-Benzylacetamide | C9H11NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE: L-ALLYLGLYCINE. Retrieved from [Link]

-

Government Arts College, Coimbatore. (n.d.). nucleophilic substitution reaction. Retrieved from [Link]

-

WIPO Patentscope. (2021, May 6). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple method to understand nucleophilic substitution reaction. Retrieved from [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. gacbe.ac.in [gacbe.ac.in]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. Synthesis Of N-Benzylacetamide Lab Report - 393 Words | Bartleby [bartleby.com]

- 13. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of 2-Bromo-N-(3,4-dimethylbenzyl)acetamide for Biological Assays

Executive Summary & Chemical Logic

2-Bromo-N-(3,4-dimethylbenzyl)acetamide is a bifunctional chemical scaffold characterized by two distinct pharmacophoric elements:

-

The Recognition Element: The 3,4-dimethylbenzyl moiety provides a lipophilic core capable of hydrophobic interactions (e.g.,

-stacking, hydrophobic pocket occupancy) within enzyme active sites or receptor clefts. -

The Reactive Warhead: The

-bromoacetamide group is a soft electrophile. It is highly susceptible to nucleophilic attack (

This Application Note guides researchers through three critical workflows for utilizing this scaffold in drug discovery:

-

Module A: Fragment-Based Library Generation (replacing the bromide with diverse amines).

-

Module B: Synthesis of Click-Ready ABPP Probes (converting bromide to azide).

-

Module C: Direct Covalent Tethering (using the molecule as a cysteine-reactive scout fragment).

Module A: Fragment-Based Library Generation

Objective: To synthesize a library of secondary and tertiary amines for Structure-Activity Relationship (SAR) profiling. The bromine atom serves as a leaving group to install diverse polar or heterocyclic "tails" that improve solubility and target affinity.

Reaction Mechanism

The reaction proceeds via a standard bimolecular nucleophilic substitution (

Protocol: Parallel Synthesis of Amine Derivatives

Reagents:

-

Substrate: 2-Bromo-N-(3,4-dimethylbenzyl)acetamide (1.0 equiv)

-

Nucleophiles: Diverse primary/secondary amines (1.2 equiv)

-

Base: Potassium Carbonate (

, anhydrous) or DIPEA (Hunig's Base) -

Solvent: Acetonitrile (MeCN) or DMF (for low solubility amines)

Step-by-Step Procedure:

-

Preparation: Dissolve 0.5 mmol of the bromoacetamide substrate in 2 mL of anhydrous MeCN.

-

Activation: Add 1.5 mmol (3 equiv) of anhydrous

. Stir for 10 minutes at Room Temperature (RT). -

Addition: Add 0.6 mmol (1.2 equiv) of the specific amine building block.

-

Incubation:

-

For aliphatic amines: Stir at RT for 4–6 hours.

-

For steric/aromatic amines: Heat to 60°C for 12 hours.

-

-

Work-up: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Data: Typical Yields for Common Nucleophiles

| Nucleophile Class | Example Reagent | Reaction Cond. | Typical Yield |

| Primary Aliphatic | Propylamine | RT, 4h | >85% |

| Cyclic Secondary | Morpholine | RT, 2h | >90% |

| Aromatic Amine | Aniline | 60°C, 16h | 40-60% |

| Imidazole | Imidazole | 80°C, 12h | 50-70% |

Module B: Synthesis of "Clickable" ABPP Probes

Objective: To convert the bromoacetamide into an azidoacetamide . This transforms the molecule into a bio-orthogonal probe suitable for Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Azide Displacement

Reagents:

-

Sodium Azide (

) (Caution: Toxic) -

Solvent: DMSO or DMF

Procedure:

-

Dissolve 1.0 mmol of 2-Bromo-N-(3,4-dimethylbenzyl)acetamide in 3 mL DMSO.

-

Add 1.5 mmol

(solid) carefully. -

Stir at RT for 12 hours. (Heating is rarely needed and increases safety risks with azides).

-

Quench: Dilute with 20 mL water and extract with Ethyl Acetate (3x).

-

Safety Check: Do not concentrate azide solutions to dryness if high heat is involved.

-

Result: The product, 2-Azido-N-(3,4-dimethylbenzyl)acetamide, can now be "clicked" to alkynyl-fluorophores (e.g., TAMRA-alkyne) after incubating with cell lysates.

Module C: Direct Covalent Tethering (Cysteine Profiling)

Objective: Use the intrinsic reactivity of the

Biological Logic

The 3,4-dimethylbenzyl group acts as a "scout," directing the warhead to hydrophobic pockets. If a cysteine is proximal, the bromoacetamide will form a permanent thioether bond. This is detected by Mass Spectrometry (mass shift of +175 Da minus HBr = +174 Da adduct ).

Protocol: Intact Protein Labeling Assay

Buffer System: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid DTT or Mercaptoethanol as they will scavenge the probe).

Workflow:

-

Protein Prep: Dilute target protein to 5 µM in Buffer.

-

Dose-Response: Prepare 100x stocks of the bromoacetamide in DMSO (e.g., 100 µM to 10 mM).

-

Labeling: Add 1 µL of probe stock to 99 µL protein solution (Final conc: 1 µM – 100 µM).

-

Incubation: Incubate at RT for 60 minutes.

-

Quench: Add 4x Laemmli buffer (containing excess

-mercaptoethanol to kill unreacted probe). -

Readout:

Visualizing the Workflows

The following diagram illustrates the divergent synthetic pathways and the biological assay logic.

Figure 1: Divergent derivatization pathways for library synthesis (top), probe development (middle), and direct protein profiling (bottom).

References & Authority

-

Covalent Probe Design: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

-

ABPP Methodology: Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry77 , 383–414 (2008). Link

-

Haloacetamide Reactivity: Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature468 , 790–795 (2010). Link

-

Chemical Synthesis: Finkelstein, H. "Preparation of organic iodides from the corresponding bromides and chlorides." Ber. Dtsch. Chem. Ges.43 , 1528 (1910). (Foundational reference for halide exchange/substitution logic).

Sources

Application Note: Evaluation of Antioxidant Activity in Novel Acetamide Derivatives

[1][2][3]

Executive Summary

Acetamide derivatives (

This Application Note provides a rigorous, standardized workflow for evaluating the antioxidant potential of newly synthesized acetamide derivatives. Unlike generic protocols, this guide addresses the specific physicochemical challenges of acetamides—namely, their variable solubility in aqueous buffers and the electronic influence of N-substituents on radical stability.

Structural Basis & Mechanism of Action (SAR)

To design effective assays, one must understand the molecular mechanism. Acetamide derivatives exert antioxidant activity through two primary pathways:

-

Hydrogen Atom Transfer (HAT): The amide nitrogen (

) or proximate phenolic substituents donate a hydrogen atom to neutralize free radicals ( -

Single Electron Transfer (SET): The molecule donates an electron to reduce oxidized species (e.g.,

).

Critical Design Note: The acetamide core itself is moderately active. Potency is significantly enhanced by:

-

Electron Donating Groups (EDGs): -OH, -OMe, or -NH2 groups on the N-phenyl ring stabilize the resultant radical cation.

-

Heterocyclic Linkages: Thiazole or oxadiazole rings attached to the acetamide often improve resonance stabilization.

Visualization: Structure-Activity Relationship (SAR)[4]

Figure 1: Mechanistic pathways for acetamide-mediated radical scavenging. Substituents modulate the ionization potential, determining whether HAT or SET dominates.

Experimental Protocols

Pre-Assay Preparation: Solving the Solubility Paradox

Acetamide derivatives often precipitate in the aqueous buffers required for biological assays.

-

Standard Solvent: Dimethyl sulfoxide (DMSO).

-

Constraint: Final DMSO concentration in the assay well must be < 1% (v/v) for cell-based assays and < 5% (v/v) for chemical assays (DPPH/FRAP) to prevent solvent interference.

Stock Solution Protocol:

-

Prepare a 10 mM stock solution of the derivative in 100% DMSO.

-

Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.

-

Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the

Materials

-

DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl (Sigma-Aldrich).

-

Solvent: HPLC-grade Methanol (MeOH).

-

Positive Control: Ascorbic Acid or Trolox.

Step-by-Step Workflow

-

Reagent Prep: Dissolve 3.94 mg DPPH in 100 mL Methanol to create a 0.1 mM working solution . Note: Protect from light immediately. Use within 4 hours.

-

Sample Dilution: Prepare serial dilutions of the acetamide derivative (e.g., 10, 20, 40, 80, 160 µg/mL) in Methanol.

-

Tip: If the compound precipitates in MeOH, predissolve in minimal DMSO (see Pre-Assay Preparation) and dilute rapidly into MeOH.

-

-

Plate Setup (96-well format):

-

Sample Well: 100 µL Sample + 100 µL DPPH Solution.

-

Blank Well: 100 µL Methanol + 100 µL DPPH Solution (Control

). -

Color Correction Blank: 100 µL Sample + 100 µL Methanol (to correct for intrinsic color of the derivative).

-

-

Incubation: Incubate in the dark at Room Temperature for 30 minutes .

-

Measurement: Read Absorbance (

) at 517 nm .

Data Analysis

Calculate % Inhibition:

-

Plot % Inhibition (Y-axis) vs. Concentration (X-axis).

-

Use non-linear regression (Sigmoidal Dose-Response) to calculate

.

Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Objective: Quantify total reducing power via the SET mechanism.

Principle: Reduction of the

Materials

-

Acetate Buffer: 300 mM, pH 3.6 (Critical for iron solubility).

-

TPTZ: 10 mM in 40 mM HCl.

- : 20 mM in water.[1]

Step-by-Step Workflow

-

FRAP Reagent Prep: Mix Acetate Buffer : TPTZ :

in a 10:1:1 ratio .[2]-

Example: 20 mL Buffer + 2 mL TPTZ + 2 mL

. -

Note: Incubate at 37°C before use. The solution should be straw-colored.[1] If blue, discard (iron contamination).

-

-

Assay Execution:

-

Add 10 µL of Acetamide Sample (or Standard) to a microplate well.

-

Add 190 µL of pre-warmed FRAP Reagent.

-

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Measurement: Read Absorbance at 593 nm .

Data Analysis

-

Construct a standard curve using Ferrous Sulfate (

) (range: 100–2000 µM). -

Express results as µM

Equivalents or Trolox Equivalent Antioxidant Capacity (TEAC).

Troubleshooting & Validation Logic

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Precipitation in Well | Hydrophobic acetamide core | Reduce stock concentration; ensure DMSO < 5%; switch to ABTS assay (ethanol-based). |

| Non-Linear Kinetics | Slow H-atom transfer | Extend DPPH incubation to 60 mins. Some hindered phenols react slowly. |

| High Background Color | Derivative absorbs at 517nm | Use the "Color Correction Blank" described in Protocol A. |

Experimental Workflow Diagram

Figure 2: Sequential workflow for evaluating acetamide derivatives. Purity verification is a prerequisite to avoid false positives from synthetic byproducts.

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][4][5] LWT - Food Science and Technology.

-

Autore, G., et al. (2010).[4][6] Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[3][7][4][6] Molecules.

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[2][8] Analytical Biochemistry.

-

Bioquochem. (n.d.). FRAP Assay Kit Protocol & Troubleshooting. Bioquochem Application Notes.

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ultimatetreat.com.au [ultimatetreat.com.au]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioquochem.com [bioquochem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-N-(3,4-dimethylbenzyl)acetamide

Ticket ID: #PUR-BrDMA-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Crude 2-Bromo-N-(3,4-dimethylbenzyl)acetamide[1]

Diagnostic Triage: What is the state of your crude material?

Before proceeding with a purification protocol, identify the specific issue with your crude 2-Bromo-N-(3,4-dimethylbenzyl)acetamide (hereafter referred to as Br-DMA ).[1]

| Symptom | Probable Cause | Recommended Action |

| Yellow/Orange Coloration | Oxidation or presence of free bromine ( | Wash Protocol A: Bisulfite wash before recrystallization.[1] |

| Sticky Oil / Gum | Residual solvent (DCM/THF) or unreacted 3,4-dimethylbenzylamine preventing crystallization.[1] | Protocol B: Acid-Base Workup followed by Recrystallization.[1] |

| White Solid (Low Purity) | Trapped amine hydrobromide salts (e.g., | Protocol C: Two-Solvent Recrystallization. |

| Hydrolysis (Acidic Smell) | Decomposition to bromoacetic acid due to moisture. | Protocol D: Flash Chromatography (Rapid elution).[1] |

Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with dimethyl-substituted benzyl derivatives due to their increased lipophilicity.[1]

-

The Fix: You are likely cooling the solution too fast or using a solvent mixture that is too polar.

-

Immediate Action: Re-heat the mixture until the oil dissolves. Add a "seed crystal" if available.[1][2] If not, scratch the inner glass surface with a glass rod to induce nucleation. Switch to a Toluene/Heptane system (see Protocol C) rather than Ethanol/Water to better match the lipophilic nature of the 3,4-dimethylbenzyl group.

Q2: The solid has a persistent yellow tint even after recrystallization. A: Alpha-bromoacetamides are sensitive to light and can degrade into colored radical species.[1]

-

The Fix: Dissolve the crude solid in DCM and wash with a 10% aqueous solution of Sodium Thiosulfate (

) or Sodium Bisulfite (

Q3: Is it safe to use alcohols (Methanol/Ethanol) for recrystallization? A: Proceed with caution. While common, alpha-bromoacetamides can undergo solvolysis (exchanging the -Br for -OEt) if heated for prolonged periods in alcohols.[1] Toluene/Heptane is chemically safer for the integrity of the C-Br bond.[1]

Detailed Purification Protocols

Protocol B: Acid-Base Workup (Pre-Purification)

Use this if your crude is an oil or contains significant unreacted amine.[1]

-

Dissolution: Dissolve crude Br-DMA in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Acid Wash: Wash the organic layer twice with cold 1M HCl (removes unreacted 3,4-dimethylbenzylamine).[1]

-

Base Wash: Wash twice with saturated

(removes bromoacetic acid byproducts).[1] -

Brine Wash: Wash once with saturated NaCl solution.[1]

-

Drying: Dry over anhydrous

, filter, and evaporate.

Protocol C: Two-Solvent Recrystallization (The Gold Standard)

-

Solvent Pair: Toluene (Solvent A - Good solubility) / Heptane (Solvent B - Poor solubility).[1]

-

Why this pair? The 3,4-dimethylbenzyl moiety is lipophilic.[1] Toluene dissolves the aromatic core well, while Heptane forces precipitation without risking hydrolysis.

Step-by-Step:

-

Place crude solid in an Erlenmeyer flask.

-

Add Toluene dropwise while heating (approx. 60-70°C) until the solid just dissolves. Do not boil aggressively.

-

Remove from heat.[1] Add Heptane dropwise until a faint, persistent cloudiness appears.

-

Add 1-2 drops of Toluene to clear the solution again.[1]

-

Slow Cooling: Wrap the flask in foil (light protection) and let it cool to room temperature undisturbed.

-

Ice Bath: Once room temp, place in an ice bath for 30 minutes.

-

Filtration: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Heptane.[1]

Protocol D: Flash Column Chromatography

Use only if recrystallization fails.

-

Stationary Phase: Silica Gel (Acid-washed preferred to prevent degradation).[1]

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5

80:20). -

Note: Alpha-bromoacetamides are slightly unstable on silica.[1] Run the column quickly.

Decision Logic & Workflows (Visualized)

Figure 1: Purification Decision Tree

Caption: Decision matrix for selecting the appropriate purification method based on the physical state and color of the crude material.

Figure 2: Recrystallization Workflow (Toluene/Heptane)

Caption: Step-by-step workflow for the two-solvent recrystallization of Br-DMA.

Safety & Handling (Critical)

-

Lachrymator Warning: Like most alpha-bromoacetamides, Br-DMA is a potent lachrymator (tear-inducing agent).[1]

-

Requirement: All purification steps, especially filtration and scraping of solids, must be performed inside a functioning fume hood.

-

-

Skin Contact: This compound is an alkylating agent.[1] It can cause severe dermatitis and chemical burns.[1] Double-gloving (Nitrile) is recommended.[1]

References

-

BenchChem. (2025).[1][3] 2-Bromoacetamide synthesis and purification methods. Retrieved from

-

Organic Syntheses. (1951).[1] N-Bromoacetamide.[1][2][4][5][6] Org. Synth. 1951, 31, 17. (Foundational chemistry for bromoacetamide handling). Retrieved from

-

MIT OpenCourseWare. (2025).[1] Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [7]

-

PubChem. (2025).[1][8] 2-Bromo-N,N-dimethylacetamide Compound Summary. (Analogous compound properties). Retrieved from

-

University of Rochester. (2025).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

- 1. 2-BROMO-N-PHENYL-ACETAMIDE CAS#: 5326-87-4 [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS No.349120-87-2,2-bromo-N-(3,4-dimethyl-phenyl)-acetamide Suppliers [lookchem.com]

- 5. CAS 119416-26-1: 4-BROMO-2,6-DIMETHYL-N-ACETYLANILINE [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. 2-Bromo-N,N-dimethylacetamide | C4H8BrNO | CID 225544 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Byproducts in 2-Bromo-n-(3,4-dimethylbenzyl)acetamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide. By understanding the reaction's nuances and potential side reactions, you can optimize your synthesis for higher yield and purity.

The synthesis, typically a Schotten-Baumann reaction, involves the acylation of 3,4-dimethylbenzylamine with a bromoacetyl halide (like bromoacetyl chloride or bromide) in the presence of a base.[1][2][3] While straightforward in principle, this reaction is sensitive to conditions that can lead to several predictable byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected spot on my TLC with a very low Rf value that doesn't move from the baseline. What is it?

A1: This is most likely the hydrochloride or hydrobromide salt of your starting amine (3,4-dimethylbenzylamine). This byproduct forms when the hydrogen halide (HCl or HBr) generated during the acylation reacts with the unreacted starting amine.[4][5] Since it's a salt, it is highly polar and will adhere strongly to the silica gel on a TLC plate, resulting in an Rf value at or near zero. Its presence often indicates that the base used to scavenge the acid was insufficient or added too slowly.

Q2: My NMR spectrum shows two distinct sets of peaks that look very similar to my product, but one is a minor component. What could this be?

A2: You are likely observing an isomeric impurity. This arises if your starting material, 3,4-dimethylbenzylamine, is contaminated with another isomer, such as 2,3-dimethylbenzylamine or 2,5-dimethylbenzylamine. The acylation reaction will proceed with these isomers as well, leading to the corresponding isomeric bromoacetamides. These products have very similar chemical structures and, therefore, similar NMR shifts and TLC Rf values, making them difficult to separate. Always verify the purity of your starting materials via NMR or GC-MS before beginning the synthesis.

Q3: After my aqueous workup, I have a lower-than-expected yield and my crude product seems oily. What happened?

A3: This issue often points to the hydrolysis of the bromoacetyl halide.[6][7][8] Bromoacetyl chloride and bromide are highly reactive and readily react with any moisture present in the solvent, on the glassware, or in the starting amine.[9][10] This hydrolysis reaction consumes your acylating agent to form bromoacetic acid. During an aqueous workup, especially a basic wash (e.g., with NaHCO₃), the bromoacetic acid is deprotonated to sodium bromoacetate, which is water-soluble and washed away, leading to a loss of mass. The oily appearance can be due to residual unreacted starting amine.

Q4: I have a byproduct with a higher molecular weight than my product. Could it be a di-acylated species?

A4: While primary amines can sometimes undergo di-acylation, it is less common for amide products.[][12] The nitrogen in the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.[13] Therefore, over-acylation of the product is unlikely under standard Schotten-Baumann conditions.[12] A more probable high-molecular-weight byproduct could be N,N'-bis(3,4-dimethylbenzyl)oxamide, formed from a side reaction if a reagent like oxalyl chloride was used to generate the acyl chloride in situ from bromoacetic acid. Another possibility, though less common, is the self-condensation of the product under harsh basic conditions.

Troubleshooting and Optimization Guide

This section provides a structured approach to diagnosing and solving common issues related to byproduct formation.

Problem 1: Low Yield and Presence of Unreacted Starting Amine

| Possible Cause | Diagnostic Check | Recommended Solution |

| Hydrolysis of Acylating Agent | Test a sample of the bromoacetyl halide with a small amount of water; vigorous reaction and fuming (HCl/HBr) indicates high reactivity. Check for cloudiness in your reaction solvent. | Use anhydrous solvents (e.g., dichloromethane, THF) and dry all glassware thoroughly in an oven before use.[9][14] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |

| Insufficient Acylating Agent | Review your stoichiometry. Was the acylating agent weighed or measured by volume? Density can vary. | Use a slight excess (1.05-1.1 equivalents) of the bromoacetyl halide to ensure complete consumption of the amine.[15] |

| Ineffective Base | Check the pH of the aqueous layer after workup. If it is acidic, the base was insufficient. | Use at least 2 equivalents of a tertiary amine base (like triethylamine or DIPEA) or an inorganic base in an aqueous phase (Schotten-Baumann conditions).[3][4] The first equivalent neutralizes the generated acid, and the second acts as a base catalyst. |

Problem 2: Product Contaminated with Water-Soluble Byproducts

| Possible Cause | Diagnostic Check | Recommended Solution |

| Formation of Amine Salt | The crude product may feel "waxy" or "sticky". A spot at the baseline of your TLC is a strong indicator. | During the workup, wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to neutralize and remove the amine salt.[16] |

| Formation of Bromoacetic Acid | Check the pH of the initial aqueous washes; an acidic pH indicates the presence of bromoacetic acid. | Wash the organic layer with water and then a saturated sodium bicarbonate solution. The bromoacetic acid will be converted to its water-soluble sodium salt and extracted from the organic phase.[15] |

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the two most common side reactions leading to byproduct formation.

Caption: Main synthesis pathway and common side reactions.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3,4-dimethylbenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M concentration).

-

Base Addition: Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Dissolve bromoacetyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.[14]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by TLC.[17]

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.[14]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure product.[15][18]

Protocol 2: Troubleshooting Workflow for Unexpected TLC Results

This workflow helps diagnose issues observed during in-process TLC monitoring.

Caption: A decision tree for troubleshooting TLC results.

References

-

Chong, J. M. (2025, October 11). Bromoacetyl Chloride. In Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Available from: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available from: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

-

ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]

-

PMC. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V). Available from: [Link]

-

Organic Syntheses. (n.d.). n-bromoacetamide. Available from: [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Available from: [Link]

-

OpenStax. (2023, September 20). 24.7 Reactions of Amines. In Organic Chemistry. Available from: [Link]

-

Quora. (2016, October 17). What is acetylation of amines?. Available from: [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Available from: [Link]

-

Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: [Link]

- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. chemistnotes.com [chemistnotes.com]

- 3. byjus.com [byjus.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Lab Reporter [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 12. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of Substituted Bromoacetamides

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted bromoacetamides. These compounds are pivotal building blocks in medicinal chemistry and chemical biology, frequently used as alkylating agents to probe active sites of enzymes or as precursors for more complex molecular architectures.[1][2] However, their synthesis, while seemingly straightforward, is fraught with challenges stemming from the high reactivity of the reagents and the diverse nature of the amine substrates.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction, improve your yields, and ensure the purity of your final products.

Section 1: Core Principles & Critical Reagent Handling

Success in synthesizing bromoacetamides begins with a deep respect for the primary reagent: bromoacetyl bromide . It is a potent lachrymator, corrosive, and highly sensitive to moisture.[3][4] Understanding its properties is not just a safety prerequisite but the foundation of a successful synthesis.

Key Characteristics of Bromoacetyl Bromide:

| Property | Implication for Synthesis |

| High Reactivity | Reacts rapidly with nucleophiles. This is desirable for the reaction with amines but also means it will react with water, alcohols, and other nucleophilic solvents or impurities.[3][4] |

| Moisture Sensitivity | Reacts violently with water to produce bromoacetic acid and hydrogen bromide (HBr).[3][4][5] The HBr byproduct will protonate your amine starting material, rendering it non-nucleophilic and halting the reaction. |

| Toxicity & Handling | It is a strong lachrymator (causes tearing) and is corrosive, causing severe burns to skin, eyes, and the respiratory tract.[3][6] Always handle in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |

| Storage | Must be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][7] A refrigerator dedicated to chemical storage is suitable.[3] |

The Golden Rule: Always use freshly opened or distilled bromoacetyl bromide for best results. If the liquid appears cloudy or significantly yellowed, it has likely degraded and should be purified or discarded.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of substituted bromoacetamides in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Low conversion is the most frequent complaint. The cause can often be traced back to reagent quality, reaction setup, or suboptimal conditions.

Caption: A workflow for diagnosing the cause of low reaction yield.

| Possible Cause | Scientific Explanation | Suggested Solution |

| Moisture Contamination | Bromoacetyl bromide hydrolyzes in the presence of water, forming bromoacetic acid. The HBr byproduct protonates the amine, rendering it non-nucleophilic and unable to react.[3][4] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |

| Incorrect Stoichiometry (Base) | The reaction generates one equivalent of HBr, which must be neutralized. Insufficient base will leave free acid to protonate the starting amine, effectively stopping the reaction. | Use at least two equivalents of the amine starting material (one to react, one to act as the base) or use one equivalent of the amine and at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA).[8] |

| Sub-optimal Temperature | The reaction is typically exothermic. Running it at too high a temperature can promote side reactions. However, for unreactive (e.g., electron-deficient) amines, some heating may be necessary.[] | Start the reaction at 0 °C, especially during the dropwise addition of bromoacetyl bromide, and then allow it to warm to room temperature.[10] For sluggish reactions, gently heat and monitor by TLC. |